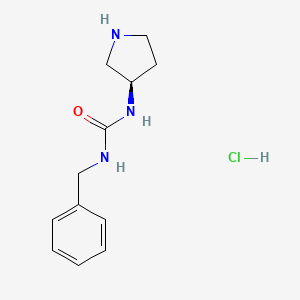

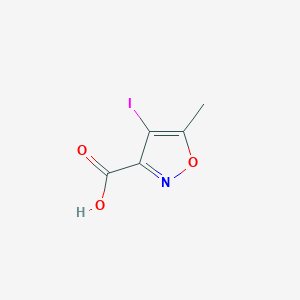

![molecular formula C13H18ClFO2Si B2901452 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde CAS No. 179117-82-9](/img/structure/B2901452.png)

3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The TBDMS group is often used as a protective group for alcohols in organic synthesis . It’s known for its stability and can be removed under mildly acidic conditions .

Molecular Structure Analysis

The molecular structure of compounds with the TBDMS group generally includes a silicon atom bonded to a t-butyl group and two methyl groups .Chemical Reactions Analysis

Compounds with the TBDMS group can participate in various reactions. For instance, the TBDMS group can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Scientific Research Applications

Synthesis of Complex Natural Products

Compounds with tert-butyldimethylsilyl groups are often used as reagents in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Organic Synthesis Intermediates

These compounds can serve as intermediates in organic synthesis, aiding in the construction of complex molecular architectures .

Research Chemicals

They may be used as research chemicals for scientific studies, particularly in chemistry and materials science .

Mechanism of Action

Target of Action

Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in the synthesis of various complex molecules, suggesting that they may interact with a wide range of molecular targets.

Mode of Action

Compounds with similar structures have been reported to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used in the synthesis of enol silyl ethers , indicating that they may play a role in the modification of biochemical pathways involving these compounds.

Result of Action

Similar compounds have been used as important reagents in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide a, and (+)-leucascandrolide a , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that similar compounds are typically stored at temperatures between 2-8°c , indicating that temperature could be an important factor in maintaining the stability and efficacy of these compounds.

properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFO2Si/c1-13(2,3)18(4,5)17-11-7-6-10(15)9(8-16)12(11)14/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJKPTWMWUFMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)F)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

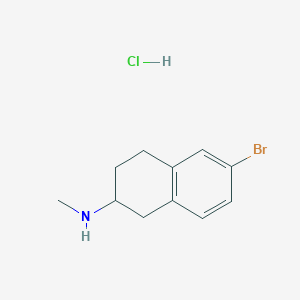

![Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride](/img/structure/B2901374.png)

![5-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2901375.png)

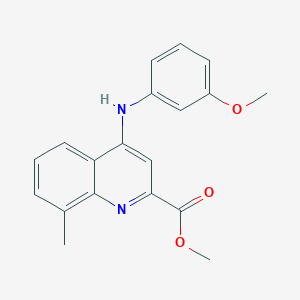

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2901382.png)

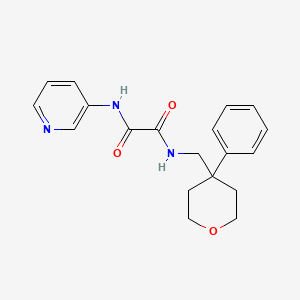

![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2901387.png)

![ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901389.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901390.png)